molecular formula C8H5N3 B14868548 Imidazo[1,5-a]pyridine-3-carbonitrile

Imidazo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B14868548
M. Wt: 143.15 g/mol
InChI Key: WJDHDFXSMWEFRW-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and pyridine ring system, with a nitrile (-CN) group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural versatility and biological relevance. The nitrile group enhances molecular interactions, such as hydrogen bonding and dipole interactions, which can improve binding affinity to biological targets like enzymes or receptors . Synthetic routes often involve cyclization reactions starting from pyridine derivatives, with variations in catalysts (e.g., POCl₃ or HCl) influencing reaction efficiency and product purity .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H

InChI Key

WJDHDFXSMWEFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives with different substituents .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituent positions and ring fusion patterns. Key structural analogs include:

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives
Compound Name Core Structure Substituents Key Properties
Imidazo[1,5-a]pyridine-3-carbonitrile Imidazo[1,5-a]pyridine Nitrile at C3 High polarity, protease inhibition potential
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile Imidazo[1,5-a]pyridine Phenyl at C3, nitrile at C1 Enhanced lipophilicity, medicinal chemistry applications
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Varied substituents Antibacterial activity (e.g., hydrazone derivatives)
Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Different ring fusion Distinct electronic properties, kinase inhibition
Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine Methyl at C5, ester at C3 Altered reactivity and bioavailability

Key Observations :

  • Ring Fusion Differences : Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine exhibit distinct electronic properties due to variations in nitrogen atom positioning, affecting their interactions with biological targets .
  • Substituent Position : The 3-position nitrile in this compound confers higher polarity compared to 1-position nitriles (e.g., 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile), influencing solubility and target binding .
  • Functional Groups : Esters (e.g., Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate) or phenyl groups introduce steric and electronic effects, modulating metabolic stability and pharmacokinetics .

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